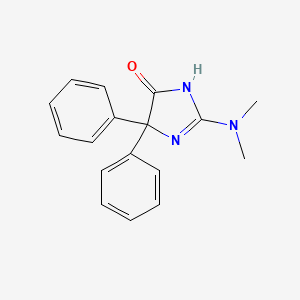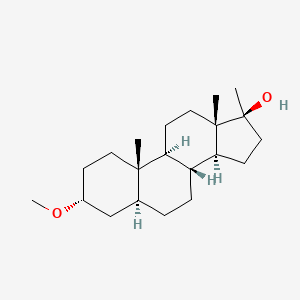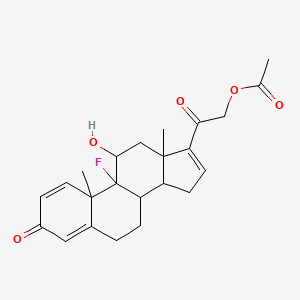
N'-(2-Hydroxy-3-methoxybenzylidene)stearohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE is a chemical compound with the molecular formula C26H44N2O3 and a molecular weight of 432.652 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and octadecanohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is stirred for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mécanisme D'action
The mechanism of action of N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules to exert their effects. The specific pathways involved depend on the nature of the metal complex and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)DODECANOHYDRAZIDE
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)TETRADECANOHYDRAZIDE
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)HEXADECANOHYDRAZIDE
Uniqueness
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for forming stable micelles. This makes it particularly useful in applications requiring amphiphilic properties, such as in the formulation of surfactants and emulsifiers .
Propriétés
Formule moléculaire |
C26H44N2O3 |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25(29)28-27-22-23-19-18-20-24(31-2)26(23)30/h18-20,22,30H,3-17,21H2,1-2H3,(H,28,29)/b27-22+ |
Clé InChI |
BBIIEJIGQZPQDX-HPNDGRJYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009436.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12009439.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12009446.png)






![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide](/img/structure/B12009487.png)

